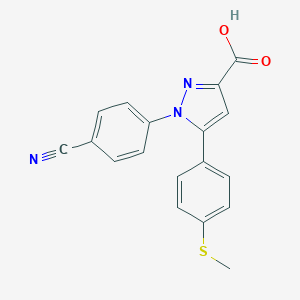

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-24-15-8-4-13(5-9-15)17-10-16(18(22)23)20-21(17)14-6-2-12(11-19)3-7-14/h2-10H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUVSAXWIJQXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628856 | |

| Record name | 1-(4-Cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151507-00-5 | |

| Record name | 1-(4-Cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyanophenyl group: This step involves the reaction of the pyrazole intermediate with a cyanobenzene derivative under suitable conditions.

Addition of the methylthiophenyl group: This can be done by reacting the intermediate with a methylthiobenzene derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the desired transformations.

Scientific Research Applications

Applications in Scientific Research

The applications of this compound span several domains, including medicinal chemistry, agrochemicals, and materials science. Below are detailed insights into its various applications:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in several cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have shown that it can significantly reduce inflammation markers in animal models, indicating its therapeutic potential .

Antimicrobial Activity

The compound has been assessed for antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis and death. Preliminary results show effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pesticide Development

The unique chemical structure of 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid has led to its exploration as a potential pesticide. Its efficacy in inhibiting specific enzymes in pests has been documented, suggesting that it could serve as a basis for developing new agrochemicals with lower environmental impact .

Organic Electronics

In material science, this compound is being investigated for its application in organic electronic devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that modifications to the pyrazole ring can enhance charge transport properties, leading to improved device performance .

Summary of Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | In vitro assays on cancer cell lines | Induced apoptosis; effective against multiple cancer types |

| Anti-inflammatory Research | Animal models | Significant reduction in inflammation markers |

| Antimicrobial Assessment | Bacterial cultures | Effective against Gram-positive and Gram-negative bacteria |

| Agrochemical Exploration | Pest inhibition studies | Potential as a new pesticide with lower environmental impact |

| Material Science Investigation | Organic electronics applications | Enhanced charge transport properties for OLEDs |

Mechanism of Action

The mechanism of action of 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key Observations :

- Electron-withdrawing groups (e.g., sulfamoyl, cyano) enhance binding affinity to enzymatic targets like COX-2 but may reduce metabolic stability .

- Methylsulfanyl (SMe) groups are prone to oxidation in vivo, forming sulfones (SO₂Me), which can alter pharmacokinetics .

- Halogenated analogs exhibit strong receptor-binding properties but may face toxicity challenges .

Pharmacological Activity

While direct data for the target compound are unavailable, insights from analogs suggest:

- COX Inhibition : Sulfamoyl-substituted pyrazoles (e.g., celecoxib derivatives) show potent COX-2 selectivity, whereas methylsulfanyl analogs may require structural optimization for similar efficacy .

- HDAC Inhibition : Pyrazole-carboxylic acids are conjugated with hydroxamic acids (e.g., compound 7c ) to create dual-action inhibitors, leveraging the carboxylic acid moiety for HDAC binding .

- CB1 Antagonism: Chloro- and fluorophenyl-substituted pyrazoles (e.g., SR141716A) demonstrate inverse agonist activity at cannabinoid receptors, highlighting the role of halogenation in receptor specificity .

Physicochemical Properties

| Property | Target Compound | 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~337.4 g/mol (estimated) | 357.4 g/mol | 232.24 g/mol |

| pKa (Predicted) | ~3.9 (carboxylic acid) | ~3.5 (carboxylic acid) | ~4.1 (carboxylic acid) |

| Solubility | Low (lipophilic SMe group) | Moderate (polar sulfamoyl group) | High (methoxy enhances polarity) |

| Metabolic Stability | Moderate (SMe oxidation) | High (sulfamoyl resists oxidation) | High (methoxy stable) |

| References |

Biological Activity

1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 151507-00-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyano group and a methylthio substituent, which may influence its pharmacological properties.

- Molecular Formula : C18H13N3O2S

- Molecular Weight : 335.38 g/mol

- Boiling Point : Estimated at 601.2 ± 55.0 °C .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The following sections delve into specific activities and findings related to this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle modulation .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to 1-(4-Cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid have been shown to reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Preliminary studies indicate that pyrazole compounds possess antimicrobial properties. The presence of the cyano and methylthio groups may enhance their efficacy against bacterial strains, although specific data on this compound's antimicrobial activity is still limited .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study evaluated the compound's effectiveness against breast cancer cells (MCF7) and found significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong anticancer potential .

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound could induce apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

- Comparative Analysis : A comparative study with other pyrazole derivatives showed that this compound exhibited superior activity against certain cancer cell lines, suggesting it could be a lead candidate for further development .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-cyanophenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

Methodological Answer:

- Ester Hydrolysis : Start with ethyl ester precursors (e.g., ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) and hydrolyze using LiOH in THF/water (1:5 v/v) at room temperature for 12–24 hours. Precipitation with 1N HCl yields the carboxylic acid derivative with >95% purity .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, CHCl₃:MeOH 9:1) to remove unreacted intermediates. Validate purity via elemental analysis and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H NMR : Confirm substituent positions using chemical shifts (e.g., aromatic protons at δ 7.23–7.91 ppm, carboxylic acid proton at δ 13.15 ppm in DMSO-d₆) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 364.08) and fragmentation patterns to rule out side products .

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (rat/human) and monitor Phase I/II metabolites via LC-MS/MS. Use 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid as a reference for acyl migration pathways .

- Stability Profiling : Test solubility in biorelevant media (FaSSIF/FeSSIF) and measure half-life (t₁/₂) under physiological pH (1.2–7.4) .

Q. What formulation strategies improve the solubility of this hydrophobic compound?

Methodological Answer:

- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble salts.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via dynamic light scattering) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of cyclooxygenase (COX) and histone deacetylase (HDAC) dual inhibition?

Methodological Answer:

- Core Modifications : Replace the methylsulfanyl group with methylsulfone to enhance HDAC binding affinity. Couple the carboxylic acid to hydroxamic acid derivatives (e.g., via EDCI/HOBT-mediated amidation) to improve zinc chelation in HDAC active sites .

- Biological Testing : Compare IC₅₀ values in COX-1/COX-2 inhibition assays (using celecoxib as a control) and HDAC enzymatic activity assays (e.g., fluorescence-based SIRT1/SIRT2 screens) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. ulcerogenic effects)?

Methodological Answer:

- Dose-Response Studies : Perform in vivo assays (e.g., carrageenan-induced paw edema in rats) across a wide dose range (1–100 mg/kg) to identify therapeutic vs. toxic thresholds .

- Mechanistic Profiling : Use RNA-seq to differentiate downstream pathways (e.g., NF-κB vs. MAPK) and correlate with ulcerogenicity via histopathological analysis of gastric mucosa .

Q. What crystallographic strategies are recommended for elucidating the 3D structure of this compound?

Methodological Answer:

Q. How can molecular docking predict binding modes to cannabinoid receptors (CB1/CB2), and what experimental validation is required?

Methodological Answer:

- Computational Modeling : Dock the compound into CB1/CB2 homology models (based on PDB: 5TGZ) using AutoDock Vina. Prioritize poses with pyrazole-carboxylic acid interactions in the orthosteric pocket .

- Functional Assays : Validate predictions via cAMP accumulation assays in CB1-transfected HEK293 cells and competitive binding with [³H]-CP55940 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.